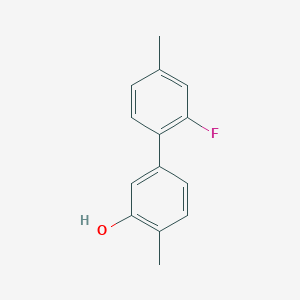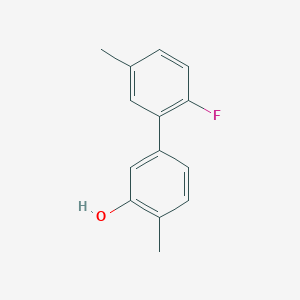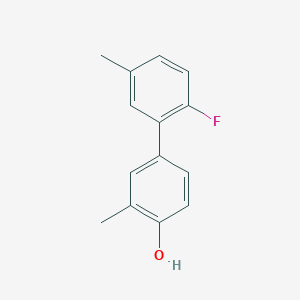
5-(4-Fluoro-3-methylphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluoro-3-methylphenyl)-2-methylphenol, 95%, is a fluorinated aromatic compound with a wide range of applications in the field of scientific research. It is a highly stable compound with a low melting point, making it an ideal choice for both laboratory and industrial applications. This compound has been studied extensively in the past few decades, and its potential applications in scientific research are vast.
Wissenschaftliche Forschungsanwendungen
5-(4-Fluoro-3-methylphenyl)-2-methylphenol, 95%, has a wide range of applications in the field of scientific research. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of fluorescent probes and imaging agents. Furthermore, it is used in the synthesis of organic semiconductors and in the study of molecular interactions.
Wirkmechanismus
The mechanism of action of 5-(4-Fluoro-3-methylphenyl)-2-methylphenol, 95%, is not fully understood. However, it is believed to act as an electron-donating group, allowing for the formation of new carbon-carbon bonds. It is also believed to be involved in the formation of hydrogen bonds and other interactions between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-methylphenyl)-2-methylphenol, 95%, are not fully understood. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-Fluoro-3-methylphenyl)-2-methylphenol, 95%, has several advantages for laboratory experiments. It is relatively easy to synthesize and has a low melting point, making it ideal for use in a wide range of laboratory experiments. Furthermore, its antimicrobial and anti-inflammatory properties make it a useful reagent for various types of experiments. However, it is important to note that this compound is toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for 5-(4-Fluoro-3-methylphenyl)-2-methylphenol, 95%. One potential direction is the development of new synthetic methods for its synthesis. Additionally, further research could be done on its antimicrobial and anti-inflammatory properties, as well as its potential applications in the field of organic semiconductors. Finally, further research could be done to explore its potential as a fluorescent probe or imaging agent.
Synthesemethoden
5-(4-Fluoro-3-methylphenyl)-2-methylphenol, 95%, is synthesized from 3-methyl-4-fluorophenol and 2-methylphenol. The reaction is carried out in the presence of a strong base, such as potassium hydroxide, and the resulting product is purified by recrystallization. The process is relatively simple and can be completed in a short amount of time.
Eigenschaften
IUPAC Name |
5-(4-fluoro-3-methylphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-3-4-12(8-14(9)16)11-5-6-13(15)10(2)7-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVGHQIEQKFQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683749 |
Source


|
| Record name | 4'-Fluoro-3',4-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-55-6 |
Source


|
| Record name | 4'-Fluoro-3',4-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30683749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














